2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a benzoate ester. It is widely used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) from 2,2,6,6-tetramethylpiperidine. This intermediate is then reacted with phenylethyl bromide under basic conditions to form the corresponding ether. Finally, the benzoate ester is introduced through esterification with benzoic acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a stable radical for various organic synthesis reactions.
Biology: Employed in studies involving oxidative stress and reactive oxygen species.
Medicine: Investigated for its potential antioxidant properties and therapeutic effects.
Industry: Utilized as a stabilizer in polymers and other materials
Wirkmechanismus
The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). It interacts with ROS to form stable, non-reactive products, thereby reducing oxidative stress. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 4-Acetyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl
- 4-Methanesulfonyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
Compared to similar compounds, 2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate is unique due to its combination of a piperidine ring, phenylethyl group, and benzoate ester. This structure imparts specific chemical and physical properties, making it particularly useful in applications requiring stability and reactivity .
Eigenschaften
CAS-Nummer |
470689-10-2 |
---|---|
Molekularformel |
C24H31NO4 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
[2-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy-2-phenylethyl] benzoate |
InChI |
InChI=1S/C24H31NO4/c1-23(2)15-20(26)16-24(3,4)25(23)29-21(18-11-7-5-8-12-18)17-28-22(27)19-13-9-6-10-14-19/h5-14,20-21,26H,15-17H2,1-4H3 |
InChI-Schlüssel |
KYZPPUJSGFFWEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1OC(COC(=O)C2=CC=CC=C2)C3=CC=CC=C3)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.